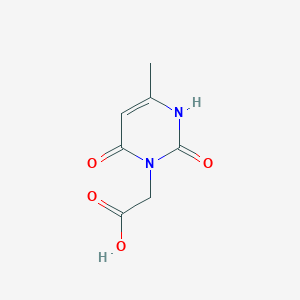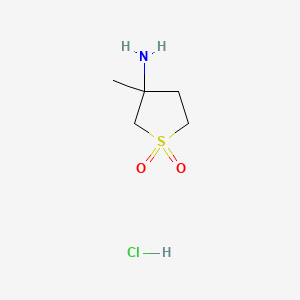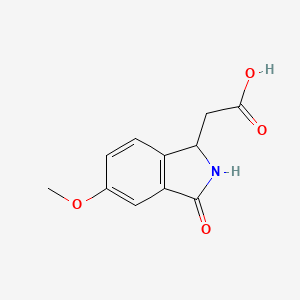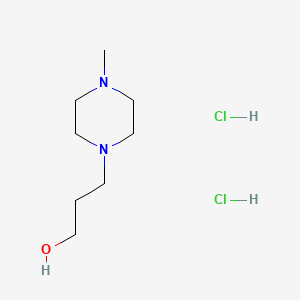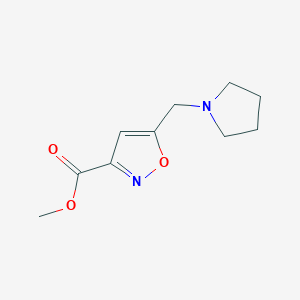
Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate
Overview
Description
“Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It is also known as "3-Isoxazolecarboxylic acid, 5-(1-pyrrolidinylmethyl)-, methyl ester" .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O3/c1-12-5-3-4-8 (12)9-6-7 (11-15-9)10 (13)14-2/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Scaffold for Synthesis of Highly Functionalized Derivatives
Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate serves as a convenient scaffold for the synthesis of various highly functionalized derivatives. This compound enables the synthesis of 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, indicating its versatility in organic synthesis (Ruano, Fajardo, & Martín, 2005).
Biological Activity
Antimicrobial Activity
Polysubstituted derivatives of methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate exhibit antimicrobial properties. A study reported the synthesis of these derivatives, their acid dissociation constants, and their antimicrobial screening against various bacterial, fungal strains, and M. tuberculosis H37Rv strain. Some compounds showed interesting antibacterial activity, indicating their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Synthesis of Derivatives and Analogues
Isoxazole Ring Transformation
The compound's isoxazole ring is a key component in reactions leading to the formation of various derivatives. For example, a synthesis route was developed to transform methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a series of steps, including Michael addition, methylation, and reductive isoxazole-pyrrole transformation (Galenko et al., 2019).
Catalysis and Synthesis
Iron-Catalyzed Transfer Hydrogenation
3,5-Disubstituted isoxazoles, including derivatives of methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate, can undergo iron-catalyzed reductive ring opening. This process utilizes 5-hydroxy-N-methyl-2-pyrrolidone as the hydrogen donor and provides an efficient route for the synthesis of β-enaminones and 1,3-diketones (Liu et al., 2019).
Antiviral Activity
Inhibitor of Human Rhinovirus Protease
A derivative of methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate was studied for its inhibitory activity against human rhinovirus (HRV) 3C protease. The compound demonstrated potent antiviral activity against various HRV serotypes and related picornaviruses, highlighting its potential as a therapeutic agent (Patick et al., 2005).
Synthesis of Novel Compounds
Synthesis of Pyrrolidinyl-Dispirooxindoles
The compound is used in the synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles, which are structurally complex molecules with potential biological activities. These compounds, synthesized through a multicomponent 1,3-dipolar cycloaddition event, bear significant structural complexity and are of interest for biological screenings (Lin et al., 2017).
Mechanism of Action
The mechanism of action for “Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate” is not specified in the search results. Isoxazole derivatives are found in many commercially available drugs and have various biological activities , but the specific mechanism of action would depend on the context in which this compound is used.
properties
IUPAC Name |
methyl 5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(15-11-9)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUDVCQTKIBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



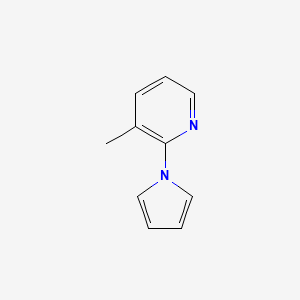
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)
![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)
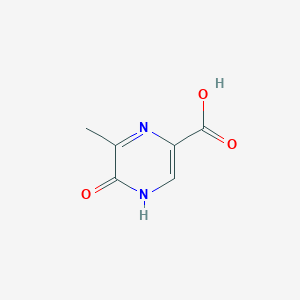
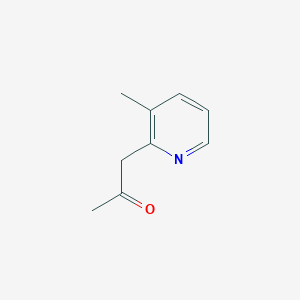
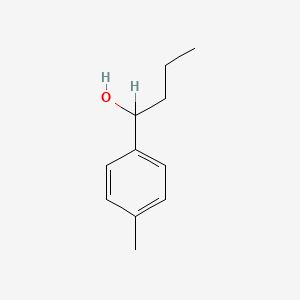
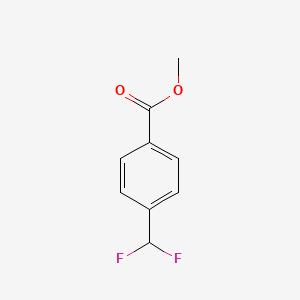
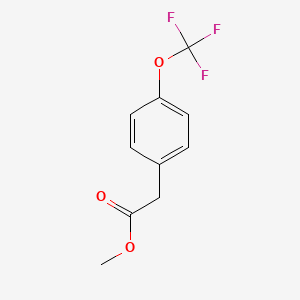
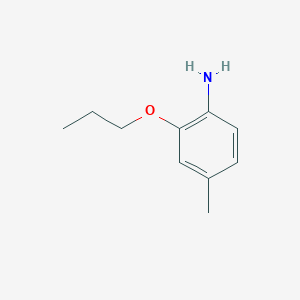
![2-[(4-methoxyphenoxy)methyl]benzoic Acid](/img/structure/B3022984.png)
